![molecular formula C16H14N2O3 B6393558 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261935-11-8](/img/structure/B6393558.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid (2-CAPA) is a synthetic organic compound with a molecular weight of 225.3 g/mol. It is a derivative of isonicotinic acid, and is composed of an aromatic ring, a cyclopropyl group, and an aminocarbonyl group. 2-CAPA has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis.
Applications De Recherche Scientifique
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis. In pharmaceuticals, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential anti-inflammatory agent, as well as an inhibitor of enzymes involved in metabolic pathways. In biochemistry, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential inhibitor of enzymes that catalyze the transfer of phosphate groups in the citric acid cycle. In chemical synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential reagent for the synthesis of heterocyclic compounds.
Mécanisme D'action
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of enzymes involved in the citric acid cycle, such as isocitrate dehydrogenase and aconitase. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the synthesis of fatty acids, the citric acid cycle, and inflammation. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of enzymes involved in the citric acid cycle. Additionally, it has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively stable compound, which makes it well-suited for laboratory experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for experimentation. However, it is important to note that 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively potent compound, and should be handled with care in the laboratory.
Orientations Futures
The potential applications of 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% are numerous, and there is still much to be explored. For example, further research could be done to investigate its potential effects on other metabolic pathways, such as the urea cycle and the pentose phosphate pathway. Additionally, further research could be done to explore its potential applications in other areas, such as drug design and development. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
Méthodes De Synthèse
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% can be synthesized from isonicotinic acid and cyclopropylamine using a two-step process. In the first step, isonicotinic acid is reacted with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. In the second step, the cyclopropyl amide is reacted with a carboxylic acid, such as acetic acid, to form 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%.
Propriétés
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-4-5-13)11-3-1-2-10(8-11)14-9-12(16(20)21)6-7-17-14/h1-3,6-9,13H,4-5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELFCBKBSMRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688221 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-11-8 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


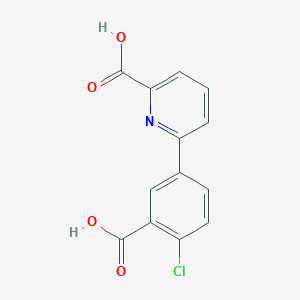
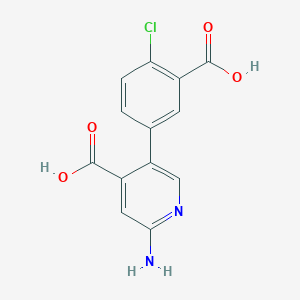
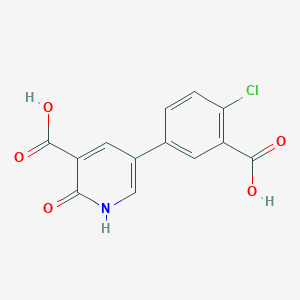

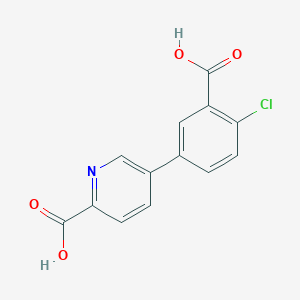
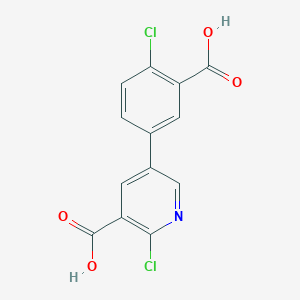
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
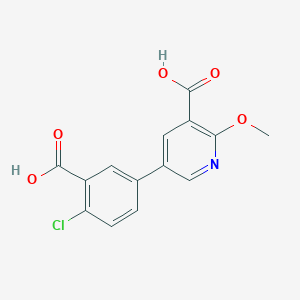

![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)